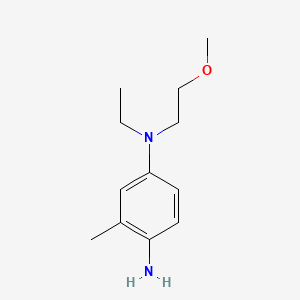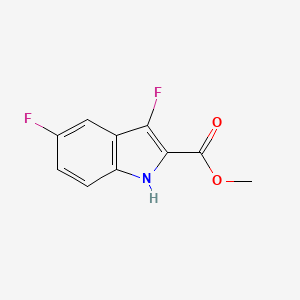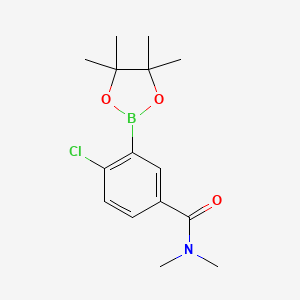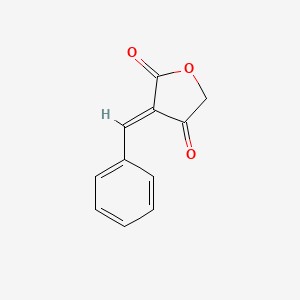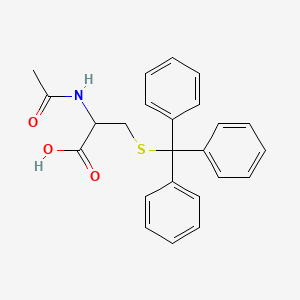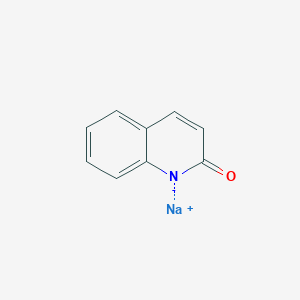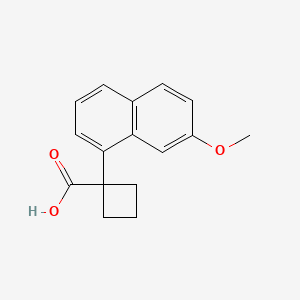
1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a methoxy group at the 7th position, attached to a cyclobutanecarboxylic acid moiety
Preparation Methods
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxy-1-naphthyl ketone with cyclobutanecarboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods often incorporate advanced techniques like microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
These reactions are typically conducted under controlled conditions to ensure selectivity and high yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism by which 1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid can be compared with other similar compounds, such as:
2-Methoxy-1-naphthaleneboronic acid: This compound features a boronic acid group instead of a cyclobutanecarboxylic acid moiety, leading to different reactivity and applications.
1-(7-Methoxy-1-naphthyl)cyclobutanecarbonitrile:
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H16O3/c1-19-12-7-6-11-4-2-5-14(13(11)10-12)16(15(17)18)8-3-9-16/h2,4-7,10H,3,8-9H2,1H3,(H,17,18) |
InChI Key |
XEBILFSZTQVLCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C3(CCC3)C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


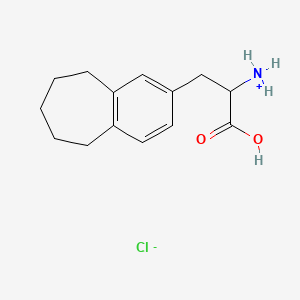
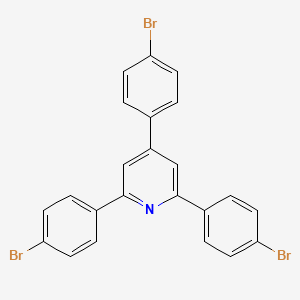


![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
